REACTION_CXSMILES
|
CC(O)=O.[CH3:5][C:6](=O)[CH2:7][C:8](=O)[CH3:9].C([O-])(=O)CO.[NH2:17][C:18]1[NH:22][N:21]=[C:20]([CH2:23][OH:24])[N:19]=1>CC(OC)(C)C>[CH3:5][C:6]1[CH:7]=[C:8]([CH3:9])[N:22]2[N:21]=[C:20]([CH2:23][OH:24])[N:19]=[C:18]2[N:17]=1
|
Name
|
|
Quantity
|
4.7 L
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
543 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)[O-]
|
Name
|
|
Quantity
|
944 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NN1)CO
|
Name
|
|
Quantity
|
16 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaching 100° C.
|
Type
|
WAIT
|
Details
|
The time at 100° C. should be ˜15–30 min
|
Type
|
TEMPERATURE
|
Details
|
heating should
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a 14″ Buchner
|
Type
|
WASH
|
Details
|
rinsed with MTBE (7 L)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven overnight at 50° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=C(N2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 518 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |